PAAFOUOBLJGIRE-CJWFJHMDSA-N
Description
The compound with the identifier PAAFOUOBLJGIRE-CJWFJHMDSA-N corresponds to the InChIKey for 5-Chloro-3-fluoro-2-nitropyridine (CAS No. 1064783-29-4), a heterocyclic aromatic compound with the molecular formula C₅H₂ClFN₂O₂ and a molecular weight of 192.54 g/mol. This pyridine derivative features a nitro (-NO₂) group at the 2-position, a chlorine atom at the 5-position, and a fluorine atom at the 3-position.
Synthetic routes for this compound involve nitration and halogenation reactions under controlled conditions. For example, one method employs concentrated sulfuric acid and potassium persulfate at elevated temperatures (80–100°C) to introduce the nitro group, followed by halogen substitution using fluorinating agents .
Properties
Molecular Formula |
C24H22N2O7 |
|---|---|
Molecular Weight |
450.447 |
InChI |
InChI=1S/C24H22N2O7/c1-29-15-5-3-13(9-18(15)30-2)25-22(27)20-17-7-8-24(33-17)11-26(23(28)21(20)24)14-4-6-16-19(10-14)32-12-31-16/h3-10,17,20-21H,11-12H2,1-2H3,(H,25,27)/t17-,20?,21+,24-/m0/s1 |
InChI Key |
PAAFOUOBLJGIRE-CJWFJHMDSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC6=C(C=C5)OCO6)O3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 5-Chloro-3-fluoro-2-nitropyridine to related pyridine derivatives are critical for understanding its distinct properties. Below is a detailed comparison with three analogous compounds (Table 1), followed by a discussion of key differences.
Table 1: Comparative Analysis of PAAFOUOBLJGIRE-CJWFJHMDSA-N and Analogous Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Log S (ESOL) | Bioavailability Score | CYP Inhibition |
|---|---|---|---|---|---|---|---|---|
| 5-Chloro-3-fluoro-2-nitropyridine | 1064783-29-4 | C₅H₂ClFN₂O₂ | 192.54 | -NO₂, -Cl, -F | 284.3 ± 35.0 | -2.14 | 0.55 | Moderate |
| 5-Bromo-3-fluoro-2-nitropyridine | 1260774-63-2 | C₅H₂BrFN₂O₂ | 236.99 | -NO₂, -Br, -F | 302.1 ± 35.0* | -2.32* | 0.45* | High |
| 5-Chloro-3-fluoropyridin-2-amine | 1261700-43-6 | C₅H₃ClFN₂ | 160.55 | -NH₂, -Cl, -F | 215.6 ± 25.0* | -1.78* | 0.65 | Low |
| 5-Chloro-3-methyl-2-nitropyridine | 1260774-62-1 | C₆H₅ClN₂O₂ | 186.57 | -NO₂, -Cl, -CH₃ | 268.9 ± 30.0* | -1.95* | 0.60 | Moderate |
*Estimated values based on structural analogs .
Structural and Functional Differences
Halogen Substitution (Cl vs. Br) :
- Replacing chlorine with bromine in 5-Bromo-3-fluoro-2-nitropyridine increases molecular weight by ~44.45 g/mol, enhancing lipophilicity (Log S decreases from -2.14 to -2.32) and boiling point (284.3°C to 302.1°C). Bromine’s larger atomic radius may improve CYP inhibition due to stronger van der Waals interactions with enzyme active sites .
Nitro (-NO₂) vs. Amine (-NH₂) Groups: 5-Chloro-3-fluoropyridin-2-amine replaces the nitro group with an amine, reducing molecular weight (160.55 g/mol) and TPSA (58.70 Ų → ~40 Ų). The amine group increases solubility (Log S: -1.78 vs. -2.14) and bioavailability (0.65 vs. 0.55) but diminishes CYP inhibition due to reduced electron-withdrawing effects .
Methyl (-CH₃) Substitution :
- The methyl group in 5-Chloro-3-methyl-2-nitropyridine introduces steric hindrance, slightly lowering the boiling point (268.9°C vs. 284.3°C) and improving solubility (Log S: -1.95) compared to the parent compound. Methyl’s electron-donating effect may counteract the nitro group’s electron-withdrawing properties, moderating reactivity .
Pharmacological and Industrial Implications
- However, its moderate bioavailability limits oral efficacy compared to the amine derivative .
- Agrochemicals : Brominated analogs’ higher CYP inhibition could be advantageous in pesticide formulations, whereas methyl-substituted variants may offer better environmental stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
